Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-1-(4-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZONITRILE is an organic compound with the molecular formula C19H14N2O It is a derivative of naphthalene and benzonitrile, characterized by the presence of a methoxy group and a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(4-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZONITRILE typically involves the condensation reaction between 4-methoxy-1-naphthaldehyde and 2-aminobenzonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(4-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones and benzoquinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(E)-1-(4-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(4-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZONITRILE involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group and aromatic rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZONITRILE
- 2-{[(E)-(4-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZAMIDE
Uniqueness
2-{[(E)-1-(4-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZONITRILE is unique due to its specific structural features, such as the position of the methoxy group and the Schiff base linkage. These features influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H14N2O |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C19H14N2O/c1-22-19-11-10-15(16-7-3-4-8-17(16)19)13-21-18-9-5-2-6-14(18)12-20/h2-11,13H,1H3 |
InChI Key |
YXMCULVROSZQSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.